![molecular formula C21H24N2O3S B2957730 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 319429-09-9](/img/structure/B2957730.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
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Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” is a derivative of benzothiazole . It’s part of a series of benzothiazole derivatives that have been synthesized and evaluated for cytotoxic and antimicrobial activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” are not provided in the available resources. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties would typically be needed for a complete analysis .Scientific Research Applications
Cytotoxicity in Cancer Research
This compound has been synthesized and evaluated for its cytotoxic effects against cancer cell lines. It has shown significant cytotoxicity, which is the ability to kill cancer cells, making it a potential candidate for developing new anticancer drugs .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been tested for antimicrobial activities. They exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and various fungi, suggesting their use in creating new antibacterial and antifungal agents .
Chemical Synthesis and Drug Design
The structural complexity of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide makes it a valuable compound in the field of chemical synthesis and drug design. Its synthesis involves multi-step organic reactions, providing insights into reaction mechanisms and compound interactions .
Biological Evaluation of Derivatives
Research into benzothiazole derivatives, including this compound, involves the biological evaluation of their properties. This can lead to the discovery of new pharmacologically active agents that can be used in various therapeutic areas .
Pharmacokinetics and Metabolism Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its behavior in the body. Studies in this area can optimize its therapeutic efficacy and minimize potential side effects .
Molecular Modeling and Computational Chemistry
In silico studies, including molecular modeling and computational chemistry, utilize N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide to predict its interaction with biological targets. This aids in the rational design of more potent and selective drugs .
Tissue-Specific Drug Targeting
The compound’s potential for tissue-specific drug targeting is being explored. This involves designing drug delivery systems that can selectively release the compound in specific tissues or organs, thereby increasing the therapeutic index .
Safety and Toxicological Assessments
Safety evaluations and toxicological assessments are essential for any compound intended for therapeutic use. This includes determining the compound’s toxic dose, identifying potential adverse effects, and assessing its safety profile .
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-5-6-13-26-16-9-7-15(8-10-16)20(24)23-21-22-18-12-11-17(25-4-2)14-19(18)27-21/h7-12,14H,3-6,13H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLCZMSCLAZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide |
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